Benzoxazole, 2-((4-bromophenyl)methyl)-5-chloro-
CAS No.: 102394-37-6
Cat. No.: VC18842217
Molecular Formula: C14H9BrClNO
Molecular Weight: 322.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102394-37-6 |
|---|---|
| Molecular Formula | C14H9BrClNO |
| Molecular Weight | 322.58 g/mol |
| IUPAC Name | 2-[(4-bromophenyl)methyl]-5-chloro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C14H9BrClNO/c15-10-3-1-9(2-4-10)7-14-17-12-8-11(16)5-6-13(12)18-14/h1-6,8H,7H2 |
| Standard InChI Key | UUCVQIQOMQYYQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)Cl)Br |
Introduction
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 2-[(4-bromophenyl)methyl]-5-chloro-1,3-benzoxazole, reflecting its benzoxazole core substituted with a 4-bromobenzyl group at position 2 and a chlorine atom at position 5 . Its molecular formula is C₁₄H₉BrClNO, with a molecular weight of 339.59 g/mol .
Structural Features
The compound consists of a benzoxazole ring (a fused benzene and oxazole system) modified by two substituents:
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A 4-bromobenzyl group (-CH₂C₆H₄Br) at position 2, introducing steric bulk and potential sites for electrophilic substitution.
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A chlorine atom at position 5, which enhances electron-withdrawing effects and influences reactivity .
Physicochemical Properties
Physical State and Stability
While experimental data on this specific compound remains limited, analogous benzoxazole derivatives typically appear as crystalline solids at room temperature. The presence of bromine and chlorine atoms suggests moderate stability under standard conditions, with decomposition likely above 300°C .
Nuclear Magnetic Resonance (NMR)
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Benzoxazole protons: Aromatic protons in the range δ 7.2–8.0 ppm .
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Bromophenylmethyl group: A benzylic CH₂ group near δ 4.0–4.5 ppm and aromatic protons at δ 7.3–7.6 ppm .
Mass Spectrometry
The exact mass is calculated as 337.950 Da (for C₁₄H₉BrClNO), with a base peak likely corresponding to the bromophenylmethyl fragment .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be synthesized through two primary strategies:
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Substitution at the benzoxazole C2 position using a 4-bromobenzyl halide.
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Cyclization of ortho-aminophenol derivatives with appropriate carbonyl precursors .
Reported Synthesis Protocols
While no direct synthesis of this compound is documented, analogous methods from the literature provide guidance:
Smiles Rearrangement Approach
A study by Kumar et al. demonstrated the use of 3-(bromomethyl)aniline in benzoxazole functionalization :
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React 5-chloro-1,3-benzoxazole with 4-bromobenzyl bromide in DMF.
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Use K₂CO₃ as a base at 70°C for 2 hours.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 2 hours |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF |
| Yield | ~75% (estimated) |
Applications and Biological Relevance
Pharmaceutical Intermediate
Benzoxazoles are known for antimicrobial and anticancer activities. The chlorine and bromine substituents in this compound may enhance binding to biological targets such as kinases or DNA topoisomerases .
Materials Science Applications
The rigid benzoxazole core and halogen substituents make this compound a candidate for:
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Liquid crystal precursors
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Organic light-emitting diode (OLED) materials
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